molecular formula C8H17N3O2 B1489052 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 1341790-02-0

2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No. B1489052
CAS RN: 1341790-02-0
M. Wt: 187.24 g/mol
InChI Key: SHZNEPKJNRGSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide, also known as 2-AA, is a molecule with a unique structure that has been the subject of intense scientific research due to its potential applications in the field of drug discovery. It is a cyclic amide that contains both an amine and a carboxylic acid functional group. 2-AA has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide is complex and not completely understood. It is believed that this compound binds to the active site of the enzyme, preventing its activity. In addition, this compound is thought to interact with the enzyme's active site through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of the enzymes acetylcholinesterase, serine protease, and cyclooxygenase-2. In addition, this compound has been found to inhibit the activity of the enzyme glucosidase, which is involved in the breakdown of carbohydrates. This compound has also been found to inhibit the activity of the enzyme lipase, which is involved in the breakdown of lipids. Finally, this compound has been found to inhibit the activity of the enzyme adenosine triphosphate (ATP) synthase, which is involved in the synthesis of ATP.

Advantages and Limitations for Lab Experiments

2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has several advantages for lab experiments. First, it is relatively easy to synthesize and is available commercially. Second, it is relatively stable and can be stored for long periods of time. Finally, it is relatively non-toxic and has low potential for side effects. However, this compound also has some limitations. First, it is relatively expensive. Second, it is difficult to purify and has a low solubility in water.

Future Directions

The potential applications of 2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide are vast and there are many possible future directions for research. Some potential future directions include the development of new synthesis methods, the investigation of its effects on other enzymes, the study of its potential therapeutic applications, and the exploration of its potential as an inhibitor of other biochemical pathways. Additionally, further research could be done on the mechanism of action of this compound and its biochemical and physiological effects.

Scientific Research Applications

2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide has been studied extensively due to its potential applications in drug discovery. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied as a potential inhibitor of the enzyme serine protease, which is involved in the breakdown of proteins. In addition, this compound has been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-13-3-2-10-8(12)6-11-4-7(9)5-11/h7H,2-6,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZNEPKJNRGSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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